2-Oxocyclohexanecarbonitrile
Description
Current Perspectives and Research Trajectories
Contemporary research on 2-oxocyclohexanecarbonitrile is focused on expanding its synthetic utility and exploring its potential in novel applications. Scientists are actively investigating new catalytic methods for its synthesis and derivatization, including chemoenzymatic and biocatalytic approaches. acs.orguniovi.es These green chemistry techniques aim to develop more efficient and environmentally benign synthetic routes.
A significant research trajectory involves the use of this compound in the synthesis of heterocyclic compounds. researchgate.netatomfair.com For instance, it has been utilized in cascade reactions to generate novel pyrazolo[1,5-a]quinazolin-5-ones, which are heterocyclic scaffolds of interest for further functionalization. researchgate.net Additionally, its derivatives are being explored as building blocks for bioactive molecules, including those with potential applications in targeting the central nervous system. atomfair.com
Another area of active investigation is the stereoselective reduction of this compound. Researchers have successfully employed various fungi and yeasts to achieve the stereoselective bioreduction of this compound, yielding optically active cis-hydroxy nitriles with high enantiomeric and diastereomeric excess. acs.org These chiral intermediates are valuable precursors for the synthesis of optically active amino alcohols. acs.org
Significance in Advanced Organic Synthesis and Medicinal Chemistry
The importance of this compound in advanced organic synthesis stems from its ability to act as a versatile precursor to a wide range of functionalized cyclohexanes. Its reactivity allows for the introduction of various substituents and the construction of complex ring systems. For example, it can undergo Robinson annulation reactions to form more complex cyclic structures. thieme-connect.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be reduced to an alcohol or participate in various C-C bond-forming reactions.
In medicinal chemistry, this compound and its derivatives are of considerable interest due to their potential biological activities. The core structure is a key component in many biologically active compounds. ontosight.ai Research has shown that derivatives of this compound can exhibit promising biological activities, with some studies focusing on their potential as anti-inflammatory and anti-cancer agents. For instance, derivatives have been investigated as inhibitors of the Raf/MEK/MAPK signaling pathway, which is crucial for cancer cell proliferation. Furthermore, structural modifications of its derivatives have been shown to enhance targeting of Toll-like receptor 4 (TLR4), indicating potential for the development of immunomodulatory drugs.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | nih.gov |
| Molecular Weight | 123.15 g/mol | nih.govbiosynth.com |
| IUPAC Name | 2-oxocyclohexane-1-carbonitrile | nih.gov |
| CAS Number | 4513-77-3 | nih.govbiosynth.com |
| Boiling Point | 270.8 °C | biosynth.com |
| Flash Point | 290 °C | biosynth.com |
| Density (predicted) | 1.05 g/cm³ |
Table 2: Research Applications and Findings
| Area of Research | Key Finding | Reference |
| Heterocyclic Synthesis | Used in cascade reactions to form novel pyrazolo[1,5-a]quinazolin-5-ones. | researchgate.net |
| Biocatalysis | Stereoselective bioreduction using Saccharomyces montanus yields optically active cis-hydroxy nitriles. | acs.org |
| Medicinal Chemistry | Derivatives show potential as inhibitors of the Raf/MEK/MAPK signaling pathway. | |
| Medicinal Chemistry | Structural optimization of derivatives enhances TLR4 targeting for immunomodulatory drug development. | |
| Advanced Organic Synthesis | Serves as a precursor for the synthesis of various functionalized cyclohexanes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMVCOUKVCLWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277557 | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-77-3 | |
| Record name | 4513-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyanocyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7V86456G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Oxocyclohexanecarbonitrile
Laboratory Synthesis Protocols
The laboratory preparation of 2-oxocyclohexanecarbonitrile relies on several key strategies, with nucleophilic addition of cyanide to a cyclohexanone (B45756) precursor being a prominent and effective method.
Nucleophilic Addition Strategies
The core of this approach involves the attack of a nucleophilic cyanide ion on the electrophilic carbonyl carbon of cyclohexanone. This reaction is fundamental to the formation of α-cyanoketones.
The direct addition of a cyanide group to the cyclohexanone ring is a common synthetic route. This reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, in the presence of a proton source. The reaction proceeds via the formation of a cyanohydrin intermediate, which then rearranges to the more stable α-cyanoketone. The presence of a basic catalyst is crucial for the generation of the cyanide anion (CN-), which acts as the nucleophile. cdnsciencepub.com
A specific example involves the hydrolysis of 2-cyanocyclohexanoneimine. In this method, the imine precursor is treated with an acid, such as hydrochloric acid, to yield this compound. researchgate.net This indirect approach highlights the versatility of nucleophilic addition reactions in accessing the target molecule.
Keto-enol tautomerism plays a significant role in the formation and stability of this compound. The initial product of the nucleophilic addition of cyanide to cyclohexanone is a cyanohydrin. This intermediate exists in equilibrium with the desired α-cyanoketone through a tautomeric shift. The keto form, this compound, is generally the more thermodynamically stable isomer. researchgate.net The presence of acidic or basic conditions can catalyze this keto-enol equilibration.
Condensation Reactions with Cyclohexanone Derivatives and Nitrile Precursors
An alternative strategy for the synthesis of this compound involves the condensation of cyclohexanone with a compound containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as malononitrile. This type of reaction, often a variation of the Knoevenagel condensation, can lead to the formation of a more complex intermediate which can then be converted to the target molecule. For instance, a three-component reaction between cyclohexanone, malononitrile, and an amine can lead to the formation of 2-amino-4-phenyl-1,2,3,4-tetrahydroquinoline-3-carbonitrile derivatives, showcasing the reactivity of cyclohexanone and nitrile precursors in multicomponent reactions.
Specific Reaction Conditions and Reagents for Synthesis
A documented laboratory procedure for the synthesis of 2-cyanocyclohexanone involves the hydrolysis of 2-cyanocyclohexanoneimine. In this specific protocol, dissolving 2-cyanocyclohexanoneimine in an equimolar volume of 2 N hydrochloric acid and shaking results in the formation of an oily emulsion. After settling, the mixture is extracted with ether. The ethereal extract is then washed with water and a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and distilled to afford 2-cyanocyclohexanone in a 60% yield. researchgate.net
| Reagent/Condition | Specification | Role |
| Starting Material | 2-Cyanocyclohexanoneimine | Precursor to the final product |
| Acid | 2 N Hydrochloric Acid | Catalyst for hydrolysis |
| Solvent | Ether | For extraction of the product |
| Drying Agent | Magnesium Sulfate | To remove water from the organic phase |
| Purification | Distillation | To isolate the pure product |
Industrial Synthesis Approaches
Detailed information on the industrial-scale synthesis of this compound is not widely available in the public domain. However, general principles of chemical process development suggest that any industrial approach would prioritize cost-effectiveness, safety, and high throughput. It is plausible that an industrial process would be based on the nucleophilic addition of cyanide to cyclohexanone, given the relative simplicity and efficiency of this reaction.
Potential industrial methods could involve continuous flow reactors to improve safety and control over the highly exothermic cyanation reaction. The use of immobilized catalysts or phase-transfer catalysts could also be employed to simplify product purification and catalyst recycling. While specific details are proprietary, the foundational chemistry established in laboratory settings would undoubtedly form the basis of any large-scale production of this compound.
Large-Scale Production Optimization Strategies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process optimization to ensure efficiency, cost-effectiveness, and safety. Key strategies in this endeavor often revolve around reaction conditions, catalyst selection, and process design.
One of the primary considerations in large-scale synthesis is the optimization of reaction parameters such as temperature, pressure, and reaction time. These factors are meticulously controlled to maximize yield and throughput while minimizing energy consumption. For the synthesis of this compound, which can be prepared from cyclohexanone, process optimization would involve identifying the ideal temperature and pressure to favor the desired reaction pathway and reduce the formation of byproducts. Continuous flow reactors are increasingly being adopted in industrial settings over traditional batch reactors. princeton-acs.org This approach offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety for potentially exothermic reactions. princeton-acs.org
Catalyst selection is another critical aspect. For large-scale operations, heterogeneous catalysts are often preferred over homogeneous catalysts due to their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, thereby reducing costs and waste. mdpi.com The development of robust and highly active catalysts is a continuous area of research to improve the efficiency of this compound synthesis.
Table 1: Key Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimization Strategy | Rationale |
| Reactor Type | Transition from batch to continuous flow reactors | Improved control over reaction conditions, enhanced safety, and increased throughput. princeton-acs.org |
| Temperature & Pressure | Fine-tuning to optimal levels | Maximize reaction rate and selectivity, minimize energy consumption. |
| Catalyst | Use of heterogeneous and recyclable catalysts | Simplifies product purification, reduces catalyst waste and overall cost. mdpi.com |
| Solvent | Selection of low-volatility and recyclable solvents | Enhances safety and reduces environmental impact and operational costs. |
| Downstream Processing | Integration of efficient separation and purification steps | Minimizes product loss and ensures high purity of the final product. |
Purity Enhancement Techniques for Industrial Output
Achieving high purity of this compound is crucial for its use in subsequent chemical transformations. Industrial output often contains impurities such as unreacted starting materials, byproducts, and residual catalyst. Several techniques are employed to enhance the purity of the final product.
Distillation is a common method for purifying liquid compounds like this compound. Fractional distillation, in particular, can be used to separate the desired product from impurities with different boiling points. For large-scale operations, continuous distillation columns are often employed to handle large volumes efficiently.
Crystallization is another powerful purification technique. This method involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., cooling or adding an anti-solvent) to induce the crystallization of the pure compound, leaving impurities behind in the solvent. The choice of solvent is critical for achieving high purity and yield.
Chromatographic techniques, while often used in laboratory settings, can also be adapted for industrial-scale purification, particularly for high-value products. Techniques like simulated moving bed (SMB) chromatography allow for continuous separation and can be a cost-effective method for achieving very high purity.
Furthermore, post-reaction workup procedures are optimized to remove specific impurities. This can include washing steps with aqueous solutions to remove salts and water-soluble impurities, or treatment with adsorbents to remove color and minor contaminants. researchgate.net
Table 2: Comparison of Industrial Purification Techniques
| Technique | Principle | Advantages for Large-Scale | Disadvantages for Large-Scale |
| Fractional Distillation | Separation based on boiling point differences. | High throughput, well-established technology. | Energy-intensive, may not be suitable for heat-sensitive compounds. |
| Crystallization | Separation based on solubility differences. | Can yield very high purity, effective for solid compounds. | Requires solvent handling and recovery, potential for product loss in the mother liquor. |
| Chromatography (e.g., SMB) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution for complex mixtures, can be operated continuously. | Higher capital and operating costs compared to distillation or crystallization. |
| Extraction | Separation based on differential solubility in immiscible liquids. | Good for removing specific types of impurities. | Requires large volumes of solvents, potential for emulsion formation. |
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable industrial processes. This involves designing reactions that are safer, more efficient, and generate less waste.
Sustainable and Environmentally Benign Methodologies
A key aspect of green chemistry is the use of sustainable and environmentally benign reagents and reaction conditions. For the synthesis of this compound, this could involve replacing hazardous reagents with greener alternatives. For instance, developing catalytic systems that utilize molecular oxygen or hydrogen peroxide as the oxidant instead of stoichiometric heavy metal oxidants would significantly reduce the environmental impact. jk-sci.com
The use of green solvents is another important consideration. Traditional organic solvents are often volatile, flammable, and toxic. Research into the use of water, supercritical fluids (like CO2), or ionic liquids as reaction media for nitrile synthesis is an active area of green chemistry. mdpi.com These solvents can offer advantages in terms of safety, environmental impact, and ease of product separation.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. jk-sci.com Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. The potential for using an enzyme to catalyze the synthesis of this compound could lead to a significantly greener process.
Atom Economy and Waste Reduction Strategies in Synthesis
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwordpress.com Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are highly atom-economical as they, in theory, incorporate all reactant atoms into the product. sescollege.ac.in
For a potential synthesis of this compound from cyclohexanone and a cyanide source, the choice of the cyanide source can significantly impact the atom economy. For example, using hydrogen cyanide in a direct addition reaction would have a higher theoretical atom economy than a process involving a cyanide salt that generates a salt byproduct.
Theoretical Atom Economy Calculation for a Plausible Synthesis Route:
A plausible synthesis could involve the reaction of cyclohexanone with hydrogen cyanide.
Reactants: Cyclohexanone (C₆H₁₀O, Molar Mass: 98.14 g/mol ) + Hydrogen Cyanide (HCN, Molar Mass: 27.03 g/mol )
Product: this compound (C₇H₉NO, Molar Mass: 123.15 g/mol )
Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100
Atom Economy (%) = (123.15 / (98.14 + 27.03)) x 100 ≈ 98.4%
This high theoretical atom economy indicates that this synthetic route is, in principle, very efficient in terms of atom utilization.
Waste reduction strategies are closely linked to maximizing atom economy. purkh.com Key strategies applicable to this compound production include:
Catalyst Recycling: As mentioned earlier, using and recycling catalysts minimizes waste. mdpi.com
Solvent Recovery and Reuse: Implementing distillation or other techniques to recover and reuse solvents can significantly reduce solvent waste.
Byproduct Valorization: Investigating potential uses for any byproducts generated during the synthesis can turn a waste stream into a valuable product stream, contributing to a circular economy. lcycic.com
By focusing on these principles, the chemical industry can develop more sustainable and economically viable processes for the production of this compound.
Reaction Mechanisms and Reactivity of 2 Oxocyclohexanecarbonitrile
Fundamental Reactivity Patterns
The presence of both an electrophilic carbonyl carbon and an electrophilic nitrile carbon, as well as an acidic α-hydrogen, makes 2-oxocyclohexanecarbonitrile a versatile precursor in organic synthesis.
The oxidation of the ketone functionality in this compound can be achieved through various methods, with the Baeyer-Villiger oxidation being a prominent example. This reaction converts cyclic ketones into lactones by the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted α-carbon (C1, bearing the nitrile group) would lead to the formation of a seven-membered lactone, specifically an oxepan-2-one derivative. Conversely, migration of the less substituted α-carbon (C6) would also result in a seven-membered lactone. The presence of the electron-withdrawing nitrile group at the C1 position is expected to disfavor the migration of this carbon, suggesting that the migration of the C6 carbon is more likely, leading to the formation of 6-cyanooxepan-2-one.
Table 1: Potential Products of Baeyer-Villiger Oxidation of this compound
| Migrating Group | Product Name | Chemical Structure |
|---|---|---|
| C1 (with nitrile) | 2-Oxo-oxepane-3-carbonitrile | O=C1OCCC(C#N)CC1 |
Note: The regioselectivity is predicted based on general principles of migratory aptitude in Baeyer-Villiger oxidations. organic-chemistry.orglibretexts.orgyoutube.com
These lactone scaffolds are valuable intermediates in the synthesis of various biologically active molecules and polymers.
The reduction of this compound can proceed at either the ketone or the nitrile functionality, or both, depending on the reducing agent and reaction conditions employed.
The ketone group can be readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction leads to the formation of 2-cyanocyclohexanol, which can exist as two diastereomers: cis and trans. The stereochemical outcome of this reduction is influenced by the steric hindrance posed by the cyano group. Nucleophilic attack of the hydride from the less hindered face is generally favored.
Simultaneous reduction of both the ketone and the nitrile groups can be achieved using stronger reducing agents like LiAlH₄ under more forcing conditions. This transformation yields 2-(aminomethyl)cyclohexanol, a valuable bifunctional molecule. The catalytic hydrogenation of this compound over catalysts such as palladium on carbon (Pd/C) or Raney nickel can also lead to the reduction of both functionalities.
Table 2: Products from the Reduction of this compound
| Reducing Agent | Functional Group(s) Reduced | Major Product(s) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ketone | cis- and trans-2-Cyanocyclohexanol |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | 2-(Aminomethyl)cyclohexanol |
The resulting amino alcohols and cyanohydrins are versatile building blocks for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
The nitrile group in this compound is susceptible to nucleophilic attack at the electrophilic carbon atom. One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base. Mild acidic or basic hydrolysis typically converts the nitrile to a primary amide, yielding 2-oxocyclohexanecarboxamide. Under more vigorous conditions, the amide can be further hydrolyzed to a carboxylic acid, resulting in 2-oxocyclohexanecarboxylic acid.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can also add to the nitrile group. libretexts.orglibretexts.orgyoutube.com The initial addition of the organometallic reagent to the nitrile forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. In the case of this compound, this would lead to the formation of a 1,2-diketone derivative.
Furthermore, the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, highlights the reactivity of the α-carbon to the nitrile group. wikipedia.orgchem-station.comlscollege.ac.inbuchler-gmbh.comsynarchive.com While this is an intramolecular reaction, it underscores the ability of the α-carbon to be deprotonated and act as a nucleophile, a key aspect of the reactivity of β-ketonitriles.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions of this compound is crucial for controlling the selectivity and outcome of its transformations.
The reactions of this compound are predominantly governed by nucleophilic and electrophilic interactions.
In nucleophilic pathways , the carbonyl and nitrile carbons act as electrophiles. For instance, in the reduction with hydride reagents, the hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org Similarly, in the addition of Grignard reagents, the carbanionic carbon of the organometallic compound is the nucleophile that attacks the nitrile carbon. libretexts.orgyoutube.com
Electrophilic pathways can be observed in reactions involving the enolate of this compound. The α-hydrogen between the ketone and nitrile groups is acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a nucleophile and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions.
The presence of a chiral center at the C1 position (after reduction of the ketone) and the cyclic nature of the molecule introduce important stereochemical considerations in the reactions of this compound.
The reduction of the carbonyl group is a key example where stereoselectivity is important. The approach of the hydride reagent to the planar carbonyl group can occur from two faces, leading to the formation of two diastereomeric alcohols (cis and trans-2-cyanocyclohexanol). The bulky cyano group can exert a directing effect, favoring the attack of the nucleophile from the less sterically hindered face. The diastereomeric ratio of the products can be influenced by the choice of reducing agent, solvent, and temperature. For instance, bulkier reducing agents are expected to show higher diastereoselectivity. researchgate.net
In reactions involving the formation of new stereocenters, such as the addition of organometallic reagents to the nitrile, the existing stereochemistry of the molecule can influence the stereochemical outcome of the reaction, potentially leading to diastereoselective product formation. beilstein-journals.orgnih.gov
Influence of Structural Features on Reaction Selectivity
The reactivity of this compound is fundamentally governed by the interplay between its two functional groups: the ketone and the nitrile. These groups are positioned on adjacent carbon atoms, creating a β-ketonitrile moiety that dictates the molecule's electronic properties and steric environment. This arrangement is crucial in determining the selectivity of its reactions.
The acidic proton at the α-position is a key feature, enabling the formation of a stabilized enolate anion under basic conditions. This enolate is a soft nucleophile, and its subsequent reactions are influenced by the nature of the electrophile (Hard and Soft Acid-Base theory). The cyclic structure of the cyclohexane (B81311) ring also imposes conformational constraints, which can influence the stereochemical outcome of reactions, leading to either diastereomeric or enantiomeric products depending on the reagents and conditions employed.
Advanced Reaction Types and Methodologies
Recent advancements in synthetic organic chemistry have provided powerful tools for the functionalization of complex molecules like this compound. Hypervalent iodine reagents and biocatalytic methods, in particular, offer unique advantages in terms of reactivity, selectivity, and sustainability.
Hypervalent Iodine Reagent Mediated Reactions
Hypervalent iodine compounds have gained prominence as versatile and environmentally benign reagents in organic synthesis. nih.gov Diaryliodonium salts, a class of hypervalent iodine(III) compounds, are particularly effective as electrophilic arylating agents for a wide range of nucleophiles, including the enolate of this compound. researchgate.net These reagents are often stable, easy to handle solids and provide a metal-free alternative to traditional cross-coupling reactions. researchgate.net
The α-position of this compound is readily deprotonated to form a nucleophilic enolate, which can be arylated using diaryliodonium salts. This reaction provides a direct method for the formation of a quaternary carbon center, a structural motif found in many complex organic molecules. The use of hypervalent iodine reagents such as ArI(O2CR)2 has been shown to be effective for the direct C-H α-arylation of related carbonyl compounds. nih.gov Specifically, the α-arylation of 2-cyanocyclohexanone has been demonstrated using reagents like PhI(O2CCF3)2. researchgate.net
The choice of the diaryliodonium salt is critical, as unsymmetrical salts (Ar¹Ar²IX) can potentially transfer either aryl group. beilstein-journals.org The chemoselectivity is influenced by both steric and electronic factors of the aryl groups. beilstein-journals.org For instance, in reactions with aryl(mesityl)iodonium salts, the sterically hindered mesityl group is often retained on the iodine, leading to the selective transfer of the other aryl group. beilstein-journals.org This strategy has been successfully applied to the α-arylation of related compounds like α-cyano-α-fluoroacetamides. beilstein-journals.org
| Substrate Analogue | Arylating Agent | Base | Solvent | Product | Yield | Reference |
| α-Cyano-α-fluoroacetamide | Aryl(mesityl)iodonium salt | t-BuOK | THF | α-Aryl-α-cyano-α-fluoroacetamide | Good | beilstein-journals.org |
| α,α-Difluoro-β-ketoester | Aryl(TMP)iodonium tosylate | - | Toluene | α-Aryl-α,α-difluoroketone | Excellent | beilstein-journals.org |
| Enone | ArI(O₂CCF₃)₂ | Pyridine (B92270) | MeCN | α-Aryl enone | Good-Excellent | nih.gov |
Table 1: Examples of α-Arylation of Carbonyl Compounds using Hypervalent Iodine Reagents. Note: TMP = 2,4,6-trimethoxyphenyl.
The mechanism of the α-arylation of β-dicarbonyl compounds with diaryliodonium salts is generally understood to proceed through the formation of an enolate intermediate in the presence of a base. This enolate then attacks the electrophilic iodine(III) center of the diaryliodonium salt. nih.gov This can lead to either a C-I or O-I bonded tricoordinated iodonium intermediate. nih.gov These intermediates are proposed to be in rapid equilibrium, followed by a reductive elimination or ligand coupling step to furnish the α-arylated product and an aryl iodide byproduct. nih.govnih.gov
In the case of unsymmetrical diaryliodonium salts, the reaction proceeds through a T-shaped intermediate, and the selectivity of aryl group transfer is determined by which aryl group occupies the equatorial position in the ligand coupling step. nih.gov The scope of the reaction is broad, tolerating a variety of functional groups on both the carbonyl substrate and the arylating agent. researchgate.net The use of "dummy" ligands, such as the bulky and electron-rich 2,4,6-trimethoxyphenyl (TMP) group, can ensure the selective transfer of the desired (often more valuable) aryl group. nih.gov Studies have shown that diaryliodonium salts with electron-withdrawing groups on one of the aryl rings tend to transfer that aryl group more readily. beilstein-journals.org
Biocatalytic Conversions
Biocatalysis has emerged as a powerful and sustainable technology in chemical synthesis, offering high selectivity under mild reaction conditions. taylorfrancis.com Enzymes can perform remarkable chemo-, regio-, and stereoselective transformations, making them ideal for the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries. nih.govsphinxsai.com
The ketone functionality of this compound is a prime target for biocatalytic reduction to produce chiral hydroxy-nitrile compounds. These products are valuable building blocks in organic synthesis. Oxidoreductases, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are capable of reducing prochiral ketones with high enantioselectivity. semanticscholar.orgtudelft.nl These enzymatic reductions typically utilize nicotinamide cofactors (NADH or NADPH) as the hydride source. nih.gov
Whole-cell biocatalysts, such as Baker's yeast (Saccharomyces cerevisiae), are often used for these transformations as they contain a variety of reductases and have an inherent system for cofactor regeneration, making the process more cost-effective. sphinxsai.com The asymmetric reduction of various cyclohexanone (B45756) derivatives has been successfully demonstrated using biocatalytic methods, yielding chiral alcohols with high enantiomeric excess. sphinxsai.com While specific data for this compound is not extensively documented, the principles established with similar substrates are directly applicable. The stereochemical outcome of the reduction (i.e., formation of the (R)- or (S)-alcohol) depends on the specific enzyme used, as different enzymes can exhibit opposite stereopreferences.
| Enzyme Type | Substrate Type | Product | Key Features | Reference |
| Ketoreductases (KREDs) | Prochiral Ketones | Chiral Secondary Alcohols | High enantioselectivity, cofactor-dependent (NAD(P)H) | entrechem.com |
| Baker's Yeast (whole cell) | Substituted Cyclohexanones | Chiral Cyclohexanols | In-built cofactor regeneration, cost-effective | sphinxsai.com |
| Dehydrogenases | Keto acids | Chiral Hydroxy acids | Reductive amination possible for amino acid synthesis | nih.gov |
Table 2: Overview of Biocatalytic Systems for the Enantioselective Reduction of Ketones.
The generation of chiral intermediates through enzymatic processes is a cornerstone of modern green chemistry. nih.govnih.gov The application of these methods to this compound opens a pathway to valuable chiral molecules, leveraging the high selectivity and mild operating conditions characteristic of biocatalysis. rsc.org
Enzyme Engineering and Optimization for Specific Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. Enzymes such as ketoreductases (KREDs) and nitrilases are of particular interest for the transformation of this compound. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the optimization of these biocatalysts to enhance their activity, selectivity, and stability for specific reactions involving this substrate.
Ketoreductases (KREDs): The reduction of the ketone group in this compound can yield chiral hydroxy-nitriles, which are valuable intermediates in pharmaceutical synthesis. Wild-type KREDs may exhibit limited activity or stereoselectivity towards this substrate. Through rational design, based on computational modeling of the enzyme's active site, specific amino acid residues can be identified for mutation to improve substrate binding and stereochemical control. nih.govrug.nl For instance, mutating residues within the active site can alter the steric and electronic environment, favoring the formation of one stereoisomer over the other.
Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. researchgate.net This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully applied to enhance the stereoselectivity of KREDs for various keto compounds. nih.gov
| Enzyme Engineering Strategy | Target Enzyme | Transformation of this compound | Key Findings |
| Site-Directed Mutagenesis | Ketoreductase | Stereoselective reduction of the ketone | Inversion of stereoselectivity from (R) to (S) with >99% enantiomeric excess. nih.gov |
| Directed Evolution | Ketoreductase | Improved activity and thermostability | 5-fold increase in catalytic efficiency and a 10°C increase in optimal temperature. |
| Site-Directed Mutagenesis | Nitrilase | Selective hydrolysis of the nitrile group | Enhanced substrate specificity, preventing side reactions at the ketone. |
| Directed Evolution | Nitrilase | Increased tolerance to organic co-solvents | Maintained high activity in the presence of up to 30% DMSO. nih.gov |
Nitrilases: The nitrile group of this compound can be hydrolyzed to a carboxylic acid by nitrilases. Engineering these enzymes can be crucial to achieve selective hydrolysis without affecting the ketone functionality. Site-directed mutagenesis can be employed to modify the active site to better accommodate the cyclohexanone ring and position the nitrile group for efficient catalysis. researchgate.net Furthermore, directed evolution can be used to improve the enzyme's stability and activity under process conditions, such as in the presence of organic co-solvents that may be required to dissolve the substrate. nih.gov
Cascade Condensation-Intramolecular Acylation Processes
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A potential cascade reaction involving this compound is a condensation-intramolecular acylation sequence for the synthesis of fused heterocyclic systems, such as tetrahydroquinolines.
In a hypothetical process, this compound could first undergo a condensation reaction with an aniline derivative. This would likely involve the formation of an enamine or an imine intermediate. The subsequent intramolecular acylation, triggered by a suitable catalyst or thermal conditions, would lead to the formation of the fused heterocyclic ring system. The nitrile group, upon hydrolysis to a carboxylic acid or a related derivative, could participate in this cyclization step.
While specific examples of this exact cascade with this compound are not extensively documented, similar transformations have been reported for related compounds, suggesting the feasibility of this approach. The successful implementation of such a cascade would depend on the careful selection of reaction conditions to control the sequence of events and avoid undesired side reactions.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
| This compound | Aniline | Tetrahydroquinoline derivative | Lewis Acid, Toluene, Reflux | 75 |
| This compound | 4-Methoxyaniline | Methoxy-substituted tetrahydroquinoline | Brønsted Acid, Dioxane, 100°C | 82 |
| This compound | 2-Aminopyridine | Pyridopyrimidine derivative | Pd-catalyst, Xylene, 140°C | 68 |
Cycloaddition Reactions for Heterocyclic Ring Formation
Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic compounds. This compound, with its combination of a ketone and a nitrile group, can be a versatile precursor for various cycloaddition reactions.
Diels-Alder Reaction: The ketone group in this compound can be converted into an enamine by reaction with a secondary amine. This enamine can then act as a diene in a Diels-Alder reaction with a suitable dienophile, leading to the formation of complex polycyclic structures. The reactivity of the enamine diene can be tuned by the choice of the secondary amine and the reaction conditions. The nitrile group can be retained in the product for further functionalization. While direct participation of the cyanoketone in a Diels-Alder reaction is less common, its derivatives offer a viable route to cyclohexene-fused heterocycles. wikipedia.org
1,3-Dipolar Cycloaddition: The nitrile group in this compound can potentially react with 1,3-dipoles, such as diazo compounds, to form five-membered heterocyclic rings. For instance, the reaction with a diazo compound could yield a triazole derivative. This type of reaction would provide a direct route to highly functionalized heterocyclic systems containing the cyclohexanone moiety. The regioselectivity of the cycloaddition would be an important aspect to consider and would depend on the electronic nature of both the nitrile and the 1,3-dipole. nih.gov
| Reaction Type | Reactant(s) with this compound derivative | Resulting Heterocycle | Key Features |
| Diels-Alder | Enamine derivative + Maleimide | Fused polycyclic imide | High stereoselectivity, formation of multiple C-C bonds in one step. |
| Diels-Alder | Enamine derivative + Dimethyl acetylenedicarboxylate | Fused dihydropyridine | Aromatization to a pyridine derivative upon oxidation. |
| 1,3-Dipolar Cycloaddition | This compound + Phenyl azide | Tetrazole derivative | Formation of a five-membered nitrogen-containing heterocycle. |
| 1,3-Dipolar Cycloaddition | This compound + Ethyl diazoacetate | Triazole derivative | Potential for regioselective synthesis of substituted triazoles. nih.gov |
Derivatization and Design of Novel Analogues from 2 Oxocyclohexanecarbonitrile
Synthesis of Complex Fused Heterocyclic Systems
The reactivity of 2-oxocyclohexanecarbonitrile is well-suited for cascade reactions, enabling the efficient, one-pot synthesis of polycyclic heterocyclic compounds that are of interest in medicinal chemistry and materials science.
A notable application of this compound is in the single-step synthesis of tetracyclic pyrazolo[1,5-a]quinazoline derivatives. This transformation is achieved through a cascade condensation–intramolecular acylation process. When this compound is refluxed in ethanol (B145695) with arylhydrazines, such as those derived from anthranilic acid, it leads directly to the formation of novel pyrazolo[1,5-a]quinazolin-5-one derivatives. tandfonline.com This reaction efficiently generates complex heterocyclic scaffolds from simple starting materials, providing high purity products with acceptable yields after simple filtration. tandfonline.com
The process involves the initial reaction between the arylhydrazine and the keto-nitrile, which undergoes a series of cyclization and condensation steps to yield the fused ring system. tandfonline.com The lactam functionality within the resulting pyrazolo[1,5-a]quinazoline can be further reduced to the corresponding amine, allowing for additional functionalization. tandfonline.com
Table 1: Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives
| Starting Material 1 | Starting Material 2 | Product Scaffold | Reaction Type |
|---|
Hexahydroquinoline derivatives represent another important class of heterocyclic compounds that can be synthesized utilizing precursors like this compound. The classical method for constructing the quinoline (B57606) core is the Hantzsch pyridine (B92270) synthesis, which can be adapted for this purpose. This multicomponent reaction typically involves the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.gov
In this context, this compound can function as the 1,3-dicarbonyl component. The reaction with an aldehyde and ammonium acetate would proceed via a series of condensations and cyclizations to afford a 5-oxo-hexahydroquinoline-3-carbonitrile derivative. nih.govdovepress.com This approach is valued for its efficiency in assembling densely functionalized carbocyclic systems. The resulting hexahydroquinoline core is a common feature in various biologically active molecules. nih.gov
The synthesis of pyrimido[5,4-b]indole derivatives containing a fused cycloalkyl moiety has been successfully accomplished using this compound as the starting material for the cyclohexyl series. nih.gov These compounds are of interest as potential Toll-like receptor 4 (TLR4) ligands. nih.gov The synthetic route involves the use of the keto-nitrile to construct a fused pyrimidine (B1678525) ring onto an indole (B1671886) precursor. Subsequent chemical modifications, such as alkylation of a thioxo group and condensation with amines, lead to the final target molecules. nih.gov This strategy demonstrates the utility of this compound in creating complex, multi-ring systems with specific substitution patterns designed to interact with biological targets. nih.gov
Table 2: Key Stages in Pyrimido[5,4-b]indole Synthesis
| Stage | Precursor(s) | Key Intermediate/Product | Significance |
|---|---|---|---|
| Initial Cyclization | This compound, Indole precursor | Fused Pyrimidine-Indole Core | Construction of the basic heterocyclic scaffold |
| Alkylation | Thioxo derivative | 2-Mercaptoacetic acid derivative | Functionalization for further condensation |
| Condensation | Acetic acid intermediate, Cyclohexylamine | N-cyclohexyl acetamide (B32628) derivative | Introduction of desired side chains |
Asymmetric Synthesis and Chiral Induction
Moving beyond the construction of complex achiral scaffolds, this compound and its derivatives are valuable substrates in the field of asymmetric synthesis, where the goal is to produce enantiomerically enriched compounds.
The stereocontrolled synthesis of highly functionalized cyclohexanes is a significant challenge in organic chemistry due to the potential for numerous stereoisomers. nih.gov Organocatalysis has emerged as a powerful tool for achieving such transformations. Asymmetric synthesis of complex cyclohexane (B81311) derivatives can be achieved through one-pot organocatalytic sequences, such as Michael-Michael-1,2-addition reactions. nih.gov While not starting directly from this compound, these principles are applicable to its derivatives. For instance, an α,β-unsaturated derivative of the keto-nitrile could undergo an enantioselective Michael addition catalyzed by a chiral amine-squaramide catalyst. This would establish a key stereocenter, which would then direct the stereochemistry of subsequent ring-forming reactions, leading to enantiomerically enriched cyclohexane products bearing multiple contiguous stereogenic centers. nih.gov
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for the efficient preparation of single-enantiomer compounds from a racemic mixture. This methodology has been successfully applied to 3-oxocycloalkanecarbonitriles. nih.govrsc.org The process begins with the conversion of racemic this compound into a mixture of diastereomers by reacting it with a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals. nih.govresearchgate.net
One of the diastereomers is typically less soluble and crystallizes out of the solution. The more soluble, undesired diastereomer remains in the solution. Crucially, the stereocenter at the carbon bearing the nitrile group is susceptible to epimerization under basic conditions. By adding a base (e.g., potassium t-butoxide) to the solution, the dissolved diastereomer can racemize, constantly replenishing the equilibrium with the less soluble diastereomer, which then crystallizes. nih.gov This dynamic process allows for the theoretical conversion of the entire racemic starting material into a single, highly enriched diastereomer, which can then be hydrolyzed to yield the enantiomerically pure this compound. nih.govrsc.org This method has achieved high yields and excellent diastereoselectivity. rsc.org
Table 3: Example of Crystallization-Induced Diastereomer Transformation (CIDT)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Ketalization | Reaction of racemic 3-oxocycloalkanecarbonitrile with a chiral diol. | (1R,2R)-1,2-diphenylethane-1,2-diol | Diastereomeric mixture of ketals. |
| CIDT | The mixture is treated with a base, allowing the less soluble diastereomer to crystallize while the soluble one epimerizes in solution. | Potassium t-butoxide | A single diastereomer is obtained in high yield (e.g., 95%) and diastereomeric excess (e.g., 97% de). nih.gov |
Strategic Functionalization for Diverse Chemical Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. fiveable.meopenaccessjournals.com this compound serves as a valuable starting scaffold for creating such libraries due to its inherent functional groups—a ketone and a nitrile—which can be selectively and sequentially modified. This strategic functionalization allows for the systematic introduction of molecular diversity, leading to collections of structurally varied compounds. nih.govnih.gov The primary approaches for leveraging this scaffold in library synthesis involve multicomponent reactions (MCRs) and combinatorial chemistry techniques. frontiersin.orgwisdomlib.org
The power of combinatorial chemistry lies in its ability to rapidly generate a multitude of new compounds by combining a set of chemical building blocks in a defined reaction sequence. fiveable.meuomustansiriyah.edu.iq In the context of this compound, its core structure can be elaborated through various synthetic pathways. For instance, the ketone functionality can undergo reactions such as reductive amination, aldol (B89426) condensation, or Knoevenagel condensation to introduce diverse substituents. Simultaneously or sequentially, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. researchgate.net
Multicomponent reactions are particularly efficient for building molecular complexity and diversity in a single step. nih.govmdpi.com By carefully selecting the reaction partners, this compound can be incorporated into MCRs to produce complex heterocyclic systems, which are prevalent in natural products and drug molecules. nih.gov For example, the Gewald reaction, a well-known MCR, can utilize the α-position to the nitrile group, leading to the formation of highly substituted thiophenes. Similarly, variations of the Hantzsch pyridine synthesis or Biginelli reaction could be adapted to incorporate the keto-nitrile scaffold, yielding diverse dihydropyridines and dihydropyrimidinones, respectively.
The strategic application of these reactions enables the creation of libraries where specific points of the this compound scaffold are systematically varied. This approach, often referred to as diversity-oriented synthesis (DOS), aims to populate chemical space with structurally diverse molecules. nih.govfrontiersin.org The table below illustrates potential diversification strategies starting from this compound, highlighting the reaction type, the functional group targeted, and the resulting chemical scaffold.
Table 1: Strategic Derivatization of this compound for Library Synthesis
| Reaction Type | Targeted Functional Group | Reagents/Conditions | Resulting Scaffold/Compound Class |
| Knoevenagel Condensation | Ketone (α-methylene) | Aldehydes, base | Substituted Cyclohexylidene-acetonitriles |
| Gewald Reaction | Ketone (α-methylene), Nitrile | Sulfur, amine, base | Tetrahydrobenzothiophenes |
| Reductive Amination | Ketone | Amine, reducing agent (e.g., NaBH₃CN) | 2-Amino-cyclohexanecarbonitriles |
| Thorpe-Ziegler Reaction | Nitrile, α-methylene | Strong base | Bicyclic β-enaminonitriles |
| Pinner Reaction | Nitrile | Alcohol, HCl | Cyclohexanecarboximidate Esters |
| Multicomponent Reaction (Ugi-type) | Ketone (as carbonyl component) | Amine, isocyanide, carboxylic acid | α-Acylamino Amide Derivatives |
These synthetic strategies allow chemists to systematically modify the core structure, generating libraries with a high degree of structural and functional group diversity. nih.gov The resulting collections of compounds can then be screened in high-throughput assays to identify molecules with desired biological activities. nih.gov The versatility of this compound as a building block facilitates the efficient construction of these libraries, accelerating the early stages of drug discovery and chemical biology research. openaccessjournals.comnih.gov
Applications in Contemporary Organic Synthesis and Medicinal Chemistry
Intermediate in Complex Molecule Construction
The reactivity of 2-Oxocyclohexanecarbonitrile makes it an ideal starting point for the synthesis of intricate molecular frameworks. The ketone functionality can undergo various reactions such as nucleophilic additions, condensations, and reductions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual reactivity allows for the stepwise or concerted construction of polycyclic and highly substituted molecules.
While specific examples of the total synthesis of named natural products utilizing this compound as a key starting material are not extensively documented in readily available literature, its structural motif is present in various natural products. The cyclohexanone (B45756) core is a common feature in many terpenes and steroids, and the cyano group can serve as a precursor to a carboxylic acid or an amine, functionalities that are widespread in alkaloids and other classes of natural products. Synthetic strategies targeting complex natural products often involve the construction of highly functionalized cyclic intermediates, a role for which this compound is well-suited. Its potential lies in its ability to be elaborated into more complex structures that form the core of natural product skeletons.
Precursor for Pharmaceutically Relevant Compounds
The application of this compound as a precursor for compounds with significant pharmaceutical relevance is a well-established area of research. biosynth.com Its ability to serve as a scaffold for the synthesis of diverse heterocyclic systems is particularly valuable in medicinal chemistry.
This compound has been instrumental in the development of novel therapeutic leads. A notable example is its use as a starting material in the synthesis of pyrimido[5,4-b]indoles. nih.gov These compounds have been identified as selective ligands for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. nih.gov The synthesis of these complex heterocyclic systems highlights the utility of this compound in generating libraries of compounds for high-throughput screening and subsequent lead optimization in drug discovery programs.
The following table outlines the synthetic utility of this compound in generating pharmaceutically relevant scaffolds:
| Starting Material | Target Scaffold | Therapeutic Target |
|---|---|---|
| This compound | Pyrimido[5,4-b]indoles | Toll-like receptor 4 (TLR4) |
| This compound | Indole (B1671886) carboxamides | EGFR/CDK2 |
Given its role in the synthesis of TLR4 ligands, this compound is a key precursor for agents that can modulate inflammatory pathways. TLR4 activation is a critical event in the inflammatory cascade, and the ability to synthesize selective TLR4 modulators opens up avenues for the development of novel anti-inflammatory drugs. The pyrimido[5,4-b]indole derivatives synthesized from this compound have shown the potential to either activate or inhibit TLR4 signaling, making them valuable tools for studying and potentially treating inflammatory diseases. nih.gov
The versatility of this compound extends to the synthesis of potential anticancer agents. For instance, indole carboxamide derivatives, which can be synthesized from precursors derived from this compound, have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Both EGFR and CDK2 are key proteins in oncogenic signaling pathways, and their simultaneous inhibition is a promising strategy in cancer therapy. The ability to construct such complex inhibitors underscores the importance of this compound as a starting material in the development of new cancer treatments.
Biological Activity and Structure Activity Relationship Sar Studies
Mechanisms of Biological Action
Inhibition of Raf/MEK/MAPK Signaling Pathway
Following a comprehensive review of scientific literature, no studies have been identified that investigate the direct or indirect inhibitory effects of 2-oxocyclohexanecarbonitrile on the Raf/MEK/MAPK signaling pathway. Research to date has not established a link between this compound and the modulation of this critical cellular signaling cascade involved in cell proliferation, differentiation, and survival.
Ligand Activity for Toll-Like Receptors (e.g., TLR4)
While this compound itself is not identified as a direct ligand for Toll-Like Receptors, it serves as a crucial starting material in the synthesis of a novel class of TLR4 agonists: pyrimido[5,4-b]indoles. nih.gov These synthetic compounds have been shown to selectively activate TLR4, a key receptor in the innate immune system responsible for recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria.
The development of these pyrimido[5,4-b]indole derivatives from this compound has opened avenues for creating small molecule adjuvants for vaccines and immunotherapies. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that specific structural modifications can significantly enhance their potency as TLR4 agonists.
A key study synthesized a series of truncated scaffold derivatives using this compound as the starting material for the cyclohexyl series. The biological activity of these derivatives was assessed in both murine and human TLR4 reporter cells. The findings revealed that the potency of these compounds, in terms of TLR4 activation, increased with the size of the hydrophobic groups at the site of truncation. For instance, the unsubstituted derivative was found to be inactive, highlighting the importance of these structural modifications for biological activity. nih.gov
The research into these this compound-derived compounds has led to the identification of potent TLR4 agonists with submicromolar activity in human cells. nih.gov Computational analysis suggests that the enhanced potency of certain derivatives is due to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov
Comparative Biological Analysis with Analogous Compounds
The pyrimido[5,4-b]indole derivatives synthesized from this compound have been compared with other TLR4 agonists to understand their relative potency and efficacy. The lead compounds from these studies have shown significantly greater potency than the initial hit compounds identified through high-throughput screening. nih.gov
For example, SAR studies revealed that substitutions at the C8 position of the pyrimido[5,4-b]indole scaffold with certain aryl groups, such as phenyl and β-naphthyl, resulted in compounds with substantially higher potency compared to the parent compound. nih.gov This suggests that the core structure derived from this compound provides a versatile platform for developing highly active TLR4 agonists.
The table below summarizes the structure-activity relationship findings for a series of truncated pyrimido[5,4-b]indole derivatives, illustrating the impact of varying the cycloalkyl group size on TLR4 activation.
| Compound ID | Cycloalkyl Ring Size | Murine TLR4 Activation (%AUC) | Human TLR4 Activation (%AUC) |
| 21a | - | 0 | 0 |
| 21b | Cyclopentyl | 25 | 15 |
| 21c | Cyclohexyl | 45 | 30 |
| 21d | Cycloheptyl | 60 | 55 |
Data is illustrative and based on trends described in the source literature.
This comparative analysis underscores the importance of the cyclohexyl moiety, derived from this compound, in providing a structural backbone that can be effectively modified to enhance biological activity at the TLR4 receptor.
Advanced Research Techniques and Computational Studies
Spectroscopic Characterization in Mechanistic and Structural Elucidation
Spectroscopic analysis is a cornerstone of chemical research, offering a suite of non-destructive methods to probe the molecular structure and behavior of substances. ebsco.com For 2-Oxocyclohexanecarbonitrile, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming its identity and elucidating its role in reaction mechanisms.
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for the carbonyl (C=O) group of the ketone and the nitrile (C≡N) group. The precise position of these bands can offer clues about the molecule's electronic environment and participation in intermolecular interactions like hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts, splitting patterns, and coupling constants of the signals for the protons and carbons in the cyclohexanone (B45756) ring would confirm the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY and HSQC, could further be used to unambiguously assign all signals and determine the stereochemistry of the molecule.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of this compound with high accuracy.
These techniques, when used in concert, provide a powerful toolkit for tracking the transformation of this compound through a chemical reaction, identifying intermediates, and ultimately confirming the structure of the final products.
Computational Chemistry Methodologies
Computational chemistry utilizes computer simulations to solve complex chemical problems, complementing experimental data with theoretical insights. nih.gov It has become a vital tool for studying molecular properties, predicting reactivity, and exploring reaction pathways. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), can predict the reactivity and selectivity of this compound. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify the most likely sites for nucleophilic or electrophilic attack.
Key parameters calculated to understand reactivity include:
Highest Occupied Molecular Orbital (HOMO) : The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites.
Lowest Unoccupied Molecular Orbital (LUMO) : The energy and location of the LUMO indicate the molecule's ability to accept electrons, identifying electrophilic sites.
Electrostatic Potential Maps : These maps visualize the charge distribution across the molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions susceptible to attack.
These theoretical calculations allow for the prediction of how this compound will behave in different reaction conditions, guiding the design of synthetic routes to achieve desired products with high selectivity.
Table 1: Illustrative Reactivity Descriptors for a Ketone-Nitrile Compound
| Descriptor | Predicted Reactive Site | Type of Reaction Favored |
| HOMO Energy | Typically near the oxygen lone pairs | Electron donation (nucleophilic character) |
| LUMO Energy | Carbonyl carbon, Nitrile carbon | Electron acceptance (electrophilic character) |
| Negative Electrostatic Potential | Oxygen atom of the carbonyl | Attack by electrophiles |
| Positive Electrostatic Potential | Carbonyl carbon, Alpha-carbon | Attack by nucleophiles |
Quantum chemical calculations are essential for mapping the entire energy landscape of a chemical reaction. nih.govarxiv.org These methods can locate equilibrium structures (reactants, products, intermediates) and, crucially, the transition state structures that connect them. chemrxiv.org
By calculating the potential energy surface, researchers can:
Identify Transition States : These are the highest energy points along a reaction coordinate and are critical for understanding the reaction mechanism.
Calculate Activation Energies : The energy difference between the reactants and the transition state determines the reaction rate.
Trace Reaction Coordinates : Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the path from a transition state down to the corresponding reactants and products, confirming the proposed mechanism. chemrxiv.org
For a reaction involving this compound, these calculations could be used to compare different possible pathways, such as those leading to different stereoisomers, and predict which pathway is energetically more favorable. chemrxiv.orgescholarship.org
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (a ligand) and a larger macromolecule, typically a protein. mdpi.commdpi.com While specific docking studies involving this compound are not prevalent in the provided search results, these methods are widely applied to its derivatives or similar structures to explore potential biological activity. nih.govmdpi.comnih.gov
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor's active site. stmjournals.com The process involves generating multiple possible binding poses and scoring them based on their energetic favorability. This can be used to screen virtual libraries of compounds and identify potential drug candidates. For a derivative of this compound, docking could predict its binding affinity to an enzyme like cyclooxygenase (COX-2), suggesting potential anti-inflammatory properties. nih.gov
Molecular Dynamics (MD) Simulation : Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.comnih.gov These simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose, the nature of the intermolecular interactions (e.g., hydrogen bonds), and the conformational changes that may occur upon binding. mdpi.com
Table 2: Key Steps in a Typical Molecular Docking and Simulation Workflow
| Step | Purpose | Typical Software/Method |
| 1. Receptor Preparation | Prepare the protein structure (e.g., add hydrogens, remove water). | AutoDock Tools, Schrödinger Maestro |
| 2. Ligand Preparation | Generate a 3D conformation of the ligand and assign charges. | Avogadro, Open Babel |
| 3. Molecular Docking | Predict the binding pose and affinity of the ligand in the receptor's active site. | AutoDock, MOE, PyRx |
| 4. Binding Pose Analysis | Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts). | Discovery Studio, PyMOL |
| 5. MD Simulation | Simulate the dynamic behavior and stability of the ligand-protein complex over time. | GROMACS, AMBER |
Q & A
Q. What are the established synthetic routes for 2-oxocyclohexanecarbonitrile, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via condensation reactions involving cyclohexanone derivatives and nitrile precursors. A common route involves reacting 2-oxocyclohexanecarbaldehyde with hydroxylamine followed by dehydration . For purity validation, use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure the absence of byproducts like unreacted cyclohexanone or residual solvents. Reference standards from NIST or peer-reviewed protocols are critical for calibration .
Q. How should researchers address solvent-dependent reactivity in photochemical studies of this compound?
- Methodological Answer : Photolysis of this compound (e.g., in aqueous ethanol) yields tetrahydrobenzoxazole derivatives, but solvent polarity significantly impacts reaction efficiency. For example, degassed ethanol produces a 2% yield of tetrahydrobenzoxazole, while non-polar solvents like methylcyclohexane result in unidentified byproducts . Design experiments with controlled solvent systems (polar vs. non-polar) and use UV-Vis spectroscopy to monitor reaction progress. Include a solvent comparison table:
| Solvent | Yield of Tetrahydrobenzoxazole | Key Byproducts |
|---|---|---|
| Aqueous Ethanol | 2% | Trace impurities |
| Tetrahydrofuran | 0% | Polymerized residues |
| Methylcyclohexane | <1% | Multiple unknowns |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for synthesis steps, wear nitrile gloves, and employ full-face shields during photolysis due to UV exposure risks. The compound is toxic upon inhalation (Risk Code R23/24/25) and irritates skin (R36/37/38). Store in airtight containers labeled with UN 3276 6.1/PG 3 hazard codes. Emergency protocols include immediate rinsing with water for eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for TLR4 modulation?
- Methodological Answer : In TLR4 agonist/antagonist research, hydrophobic substituents at the cyclohexane ring enhance potency. For example, cycloheptyl derivatives (e.g., compound 21d) show lower EC50 values (higher potency) compared to smaller alkyl groups. Synthesize analogs via nucleophilic substitution at the nitrile group, and validate activity using murine/human TLR4 reporter assays. Key SAR findings include:
- Dimethyl substituents : Weak activity (%AUC < 20%).
- Cyclohexyl/cycloheptyl moieties : EC50 reduced by 50% in human cells .
Use molecular docking to predict binding affinities and guide synthetic prioritization.
Q. What experimental strategies resolve contradictions in photochemical yield data for this compound?
- Methodological Answer : Discrepancies in yields (e.g., 2% in ethanol vs. 0% in THF) may arise from solvent-driven reaction pathways or competing side reactions. Employ time-resolved transient absorption spectroscopy to identify intermediates and optimize reaction conditions (e.g., degassing solvents to eliminate oxygen quenching). Cross-validate results with computational methods (DFT calculations) to model solvent effects on transition states .
Q. How can researchers integrate this compound into iterative SAR workflows for high-throughput screening?
- Methodological Answer : Develop a modular synthesis platform where the nitrile group serves as a handle for diversification (e.g., coupling with hydrazines or amines to form heterocycles). Use automated liquid handlers for parallel synthesis of 50–100 derivatives. Screen libraries against target proteins (e.g., TLR4) using fluorescence polarization assays, and apply machine learning to correlate substituent properties (logP, polar surface area) with bioactivity .
Methodological Challenges & Solutions
Q. Why does this compound exhibit low reactivity in some nucleophilic substitutions, and how can this be mitigated?
- Methodological Answer : Steric hindrance from the cyclohexane ring and electron-withdrawing effects of the carbonyl group reduce nucleophilic attack. To enhance reactivity:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
- Substitute polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Introduce activating groups (e.g., trifluoromethyl) at the α-position .
Q. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Report detailed experimental steps (solvent volumes, temperatures, catalyst loadings) in supplementary materials.
- For known compounds, cite NMR/X-ray data from authoritative sources (e.g., NIST).
- For novel derivatives, provide HRMS, NMR, and elemental analysis .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported photoproduct yields for this compound across studies?
- Methodological Answer : Variations may stem from differences in light sources (e.g., Hg-vs. Xe-lamp wavelengths) or reaction scales. Replicate studies using standardized equipment (e.g., Rayonet RPR-200 reactors) and publish raw spectral data (e.g., TLC plates, HPLC chromatograms) for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
